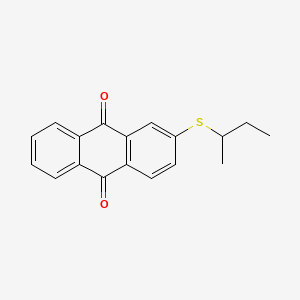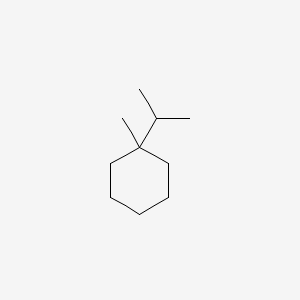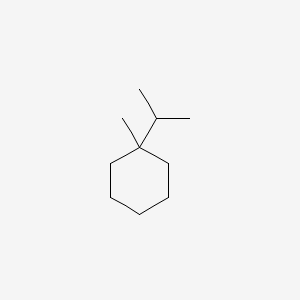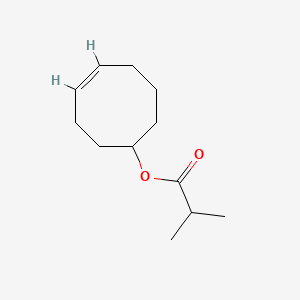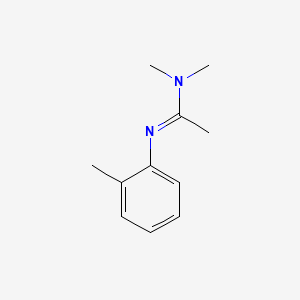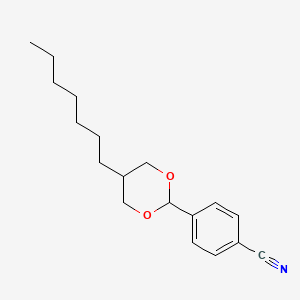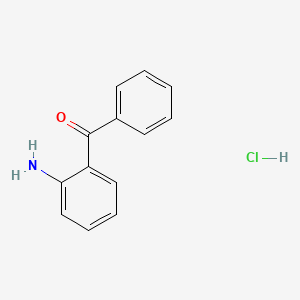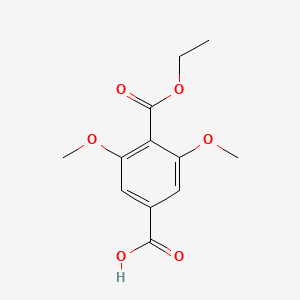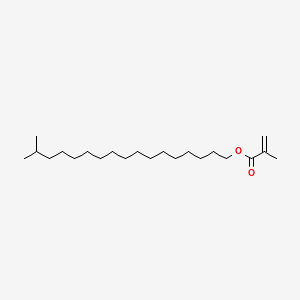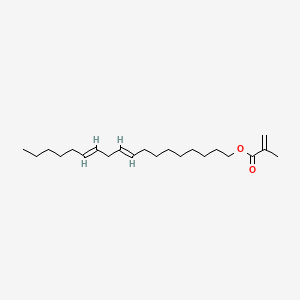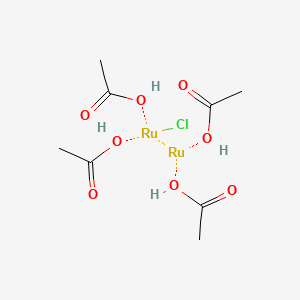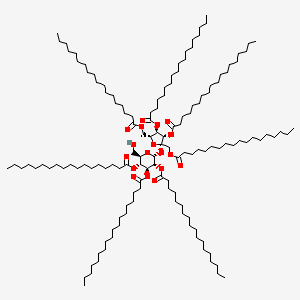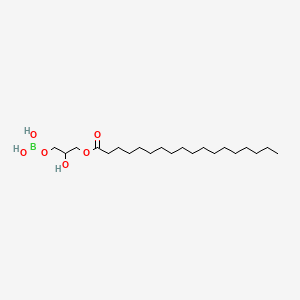
3-(Boronooxy)-2-hydroxypropyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boronooxy)-2-hydroxypropyl stearate is an organic compound that features a boronic ester group, a hydroxyl group, and a stearate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The boronic ester group is introduced through the reaction of boronic acid with the hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester groups can be reduced to their corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-(Boronooxy)-2-hydroxypropyl stearate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl stearate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications.
Pinacol boronic ester: Known for its stability and use in organic synthesis.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl stearate is unique due to its combination of boronic ester and stearate ester groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in both organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
94278-23-6 |
|---|---|
Molekularformel |
C21H43BO6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(2-hydroxy-3-octadecanoyloxypropoxy)boronic acid |
InChI |
InChI=1S/C21H43BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)27-18-20(23)19-28-22(25)26/h20,23,25-26H,2-19H2,1H3 |
InChI-Schlüssel |
QCJDCAOQAWDHMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


